1-(5-Methylfuran-2-yl)butane-1,3-dione
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Overview
Description
1-(5-Methylfuran-2-yl)butane-1,3-dione is an organic compound with a molecular formula of C9H10O3 It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylfuran-2-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 5-methylfurfural with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylfuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(5-Methylfuran-2-yl)butane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)butane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. The furan ring and dione moiety play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
1-(Furan-2-yl)butane-1,3-dione: Similar structure but lacks the methyl group on the furan ring.
1-(Thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a furan ring.
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione: Similar structure with trifluoromethyl substitution.
Uniqueness: 1-(5-Methylfuran-2-yl)butane-1,3-dione is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
UOTGAXPLVAHOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)C |
Origin of Product |
United States |
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